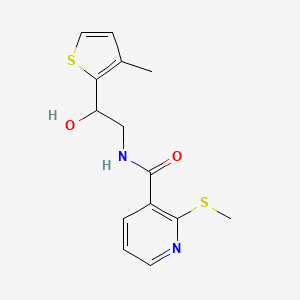

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has gained significant attention in scientific research for its potential therapeutic properties. MTA is a derivative of nicotinamide, which is an essential nutrient and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). In

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A class of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, has been synthesized and investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These studies reveal that such derivatives can significantly inhibit corrosion, highlighting their potential in materials science and engineering applications to protect metals from corrosion in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Solubility and Transdermal Permeation

Research on nicotinamide has shown its ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope. A study investigated the effect of nicotinamide on the transdermal permeation of parabens, used as preservatives, which could have implications for pharmaceutical formulations and cosmetic products to enhance the delivery of active ingredients through the skin (Nicoli et al., 2008).

Substrate Recognition in Enzymatic Reactions

The structural basis of substrate recognition by human nicotinamide N-methyltransferase (NNMT) has been studied to understand how NNMT interacts with nicotinamide and other substrates. This enzyme plays a significant role in metabolic pathways, and its study could contribute to developing treatments for diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Peng et al., 2011).

Lipophilicity and Drug Design

The lipophilicity of nicotinic acid derivatives has been investigated, providing valuable data for drug design and pharmacological studies. Understanding the lipophilicity of these compounds can aid in predicting their behavior in biological systems, which is crucial for the development of new drugs and therapeutic agents (Pyka & Klimczok, 2005).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-9-5-7-20-12(9)11(17)8-16-13(18)10-4-3-6-15-14(10)19-2/h3-7,11,17H,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBNJZIOILIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=C(N=CC=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)